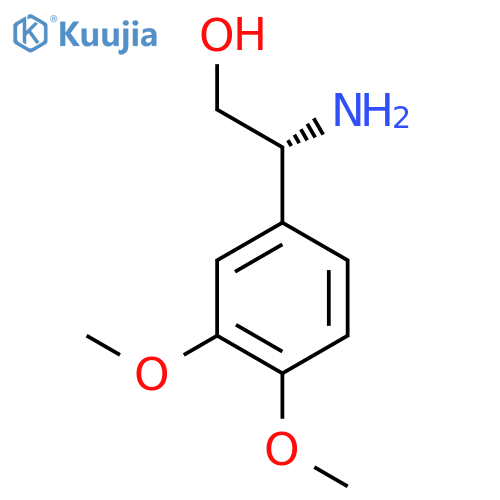Cas no 114673-68-6 ((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol)

114673-68-6 structure
商品名:(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol
CAS番号:114673-68-6
MF:C10H15NO3
メガワット:197.231003046036
MDL:MFCD09253691
CID:2158319
PubChem ID:53977558
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol
- (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol
- JVZVUXBFNRPOAY-QMMMGPOBSA-N
- AX8297228
- (R)-2-amino-2-(3,4-dimethoxy-phenyl)-ethanol
- (2R)-2-amino-2-(3,4-dimethoxyphenyl)ethanol
- SCHEMBL5465903
- AKOS015928665
- EN300-1841076
- 114673-68-6
- CS-0196516
- Y12059
- DB-222725
- BS-51787
- (R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL
-
- MDL: MFCD09253691
- インチ: 1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1
- InChIKey: JVZVUXBFNRPOAY-QMMMGPOBSA-N
- ほほえんだ: O(C)C1=C(C=CC(=C1)[C@H](CO)N)OC
計算された属性
- せいみつぶんしりょう: 197.10519334g/mol
- どういたいしつりょう: 197.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 64.7
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1222074-1g |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 95% | 1g |
$1000 | 2024-06-03 | |
| Aaron | AR0096WH-100mg |
(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |
114673-68-6 | 97% | 100mg |
$23.00 | 2025-02-11 | |
| Aaron | AR0096WH-1g |
(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |
114673-68-6 | 97% | 1g |
$221.00 | 2025-02-11 | |
| Ambeed | A476465-100mg |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 95% | 100mg |
$18.0 | 2025-03-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4816-1g |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol |
114673-68-6 | 95% | 1g |
¥1644.0 | 2024-04-25 | |
| 1PlusChem | 1P0096O5-100mg |
(2R)-2-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHAN-1-OL |
114673-68-6 | ≥97.0% | 100mg |
$328.00 | 2023-12-26 | |
| Ambeed | A476465-250mg |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 95% | 250mg |
$40.0 | 2025-03-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267186-100mg |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 97% | 100mg |
¥253.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267186-1g |
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol |
114673-68-6 | 97% | 1g |
¥1978.00 | 2024-08-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IR491-200mg |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol |
114673-68-6 | 95% | 200mg |
2507.0CNY | 2021-07-14 |
(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol 関連文献
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
114673-68-6 ((2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol) 関連製品
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:114673-68-6)(2R)-2-amino-2-(3,4-dimethoxyphenyl)ethan-1-ol

清らかである:99%
はかる:1g
価格 ($):150.0